molecular formula C7H6ClNO3 B1455207 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL CAS No. 1305324-64-4

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

Cat. No.: B1455207
CAS No.: 1305324-64-4
M. Wt: 187.58 g/mol
InChI Key: ARCMLISTZUQOPF-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring fused with a dioxin moiety

Scientific Research Applications

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for “7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL” is not available in the retrieved data. For detailed information on its biological activity, it’s recommended to refer to peer-reviewed papers or technical documents .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes . It’s classified as Eye Irrit. 2 for hazard classifications . It’s recommended to handle the compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL typically involves the reaction of chloro-substituted pyridine derivatives with dioxin precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Properties

IUPAC Name

7-chloro-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCMLISTZUQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 6
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

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